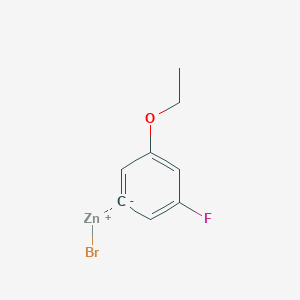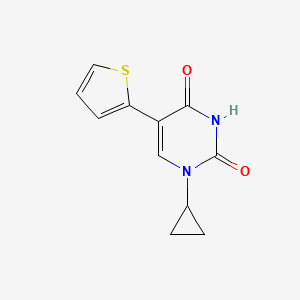
(3-t-Butoxy-4-fluorophenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-tert-butoxy-4-fluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent widely used in organic synthesis. Grignard reagents are organomagnesium compounds that play a crucial role in forming carbon-carbon bonds, making them indispensable in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (3-tert-butoxy-4-fluorophenyl)magnesium bromide involves the reaction of 3-tert-butoxy-4-fluorobromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the reagents and to ensure the purity of the final product. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and efficiency.
化学反応の分析
Types of Reactions: (3-tert-butoxy-4-fluorophenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Reacts with aldehydes or ketones in the presence of tetrahydrofuran at low temperatures.
Substitution Reactions: Involves halogenated compounds and is typically carried out at room temperature.
Coupling Reactions: Utilizes palladium or nickel catalysts under inert atmosphere.
Major Products Formed:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From halogen-metal exchange reactions.
Biaryl Compounds: From cross-coupling reactions.
科学的研究の応用
(3-tert-butoxy-4-fluorophenyl)magnesium bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Used in the preparation of biologically active compounds.
Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and materials science research.
作用機序
The mechanism of action of (3-tert-butoxy-4-fluorophenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution mechanisms.
類似化合物との比較
- Phenylmagnesium bromide
- tert-Butylmagnesium chloride
- 4-Fluorophenylmagnesium bromide
Comparison: (3-tert-butoxy-4-fluorophenyl)magnesium bromide is unique due to the presence of both tert-butoxy and fluorine substituents on the aromatic ring. This combination imparts distinct reactivity and selectivity compared to other Grignard reagents. The tert-butoxy group provides steric hindrance, while the fluorine atom influences the electronic properties, making it particularly useful in specific synthetic applications.
特性
分子式 |
C10H12BrFMgO |
|---|---|
分子量 |
271.41 g/mol |
IUPAC名 |
magnesium;1-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene-4-ide;bromide |
InChI |
InChI=1S/C10H12FO.BrH.Mg/c1-10(2,3)12-9-7-5-4-6-8(9)11;;/h4,6-7H,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
PXOWUYBCXDLQEY-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC1=C(C=C[C-]=C1)F.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


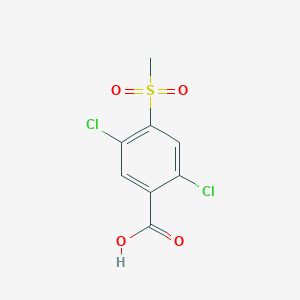
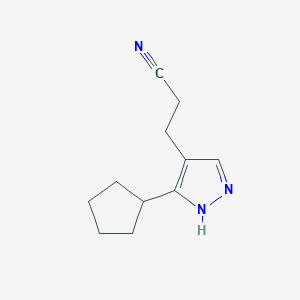
![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
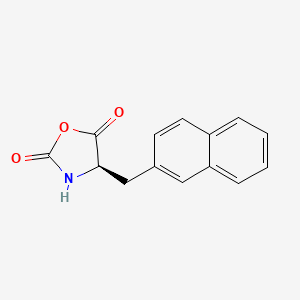
![Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
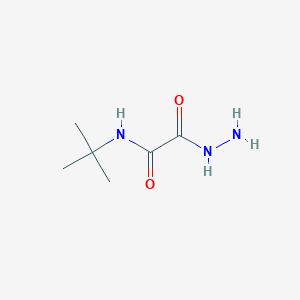
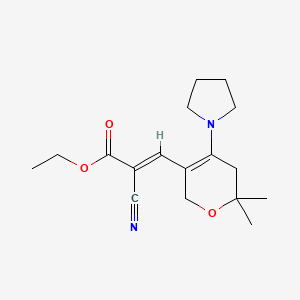

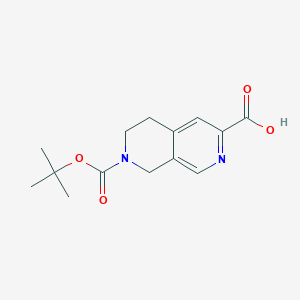
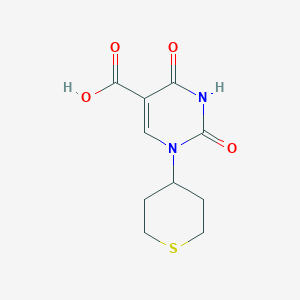
![7-Ethyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B14884934.png)
![2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B14884946.png)
